1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole

COX-2 inhibition Anti-inflammatory SAR

The compound 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole (CAS 1788025-90-0) is a 4,5-dihydro-1H-pyrazole (pyrazoline) derivative featuring a methanesulfonyl electron-withdrawing group at the N1 position, a phenyl ring at C3, and a thiophen-3-yl moiety at C5. It belongs to a broader class of methanesulfonyl-substituted pyrazolines, which are structurally related to the COX-2 selective inhibitor celecoxib and have been investigated for anti-inflammatory and analgesic properties.

Molecular Formula C14H14N2O2S2
Molecular Weight 306.4
CAS No. 1788025-90-0
Cat. No. B2354114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole
CAS1788025-90-0
Molecular FormulaC14H14N2O2S2
Molecular Weight306.4
Structural Identifiers
SMILESCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CSC=C3
InChIInChI=1S/C14H14N2O2S2/c1-20(17,18)16-14(12-7-8-19-10-12)9-13(15-16)11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3
InChIKeyATUKECAFIIFMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole (CAS 1788025-90-0): Core Scaffold & Structural Context


The compound 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole (CAS 1788025-90-0) is a 4,5-dihydro-1H-pyrazole (pyrazoline) derivative featuring a methanesulfonyl electron-withdrawing group at the N1 position, a phenyl ring at C3, and a thiophen-3-yl moiety at C5 . It belongs to a broader class of methanesulfonyl-substituted pyrazolines, which are structurally related to the COX-2 selective inhibitor celecoxib and have been investigated for anti-inflammatory and analgesic properties [1]. The dihydro core introduces a chiral center at C5, making stereochemistry a critical differentiator for target engagement compared to fully aromatic analogs.

Procurement Risk: Why Generic Pyrazoline Analogs Cannot Substitute for 1-Methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole


Generic substitution within the 4,5-dihydro-1H-pyrazole class is contraindicated because the methanesulfonyl group at N1 and the specific aryl/heteroaryl substitution pattern at C3 and C5 are critical determinants of COX-2 selectivity and anti-inflammatory potency [1]. In a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles, small changes in the aryl substituents led to large variations in COX-2 inhibitory activity (ED50 range: 66.5–>200 μmol/kg) and ulcerogenicity [1]. The target compound's thiophen-3-yl group at C5 is an isosteric replacement for a phenyl ring that can profoundly alter electronic properties, target binding, and metabolic stability compared to phenyl or furan analogs [2]. Therefore, procuring a close analog without this exact substitution pattern risks a loss of desired biological activity or selectivity.

Quantitative Differentiation Evidence for 1-Methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole


Class-Level COX-2 Inhibitory Potency Relative to Celecoxib

In the closest published class of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole methanesulfonyl derivatives, the most potent compounds (e.g., 13d, 13f, 13k, 13o) exhibited ED50 values of 66.5–79.8 μmol/kg in carrageenan-induced paw edema, comparable to celecoxib (ED50 = 68.1 μmol/kg) [1]. While no direct data exist for our target compound, its structural alignment with the pharmacophore model (N1-methanesulfonyl, C3-aryl, C5-aryl) places it within the active series. The thiophen-3-yl group at C5 is a known bioisostere for phenyl, suggesting potential for similar or modulated COX-2 selectivity.

COX-2 inhibition Anti-inflammatory SAR

Gastrointestinal Safety Profile vs. Aspirin in Analog Series

In the 1,3,5-triaryl-4,5-dihydro-1H-pyrazole series, the ulcer index for potent analogs (13d: 3.89; 13f: 4.86) was 4- to 6-fold lower than aspirin (ulcer index = 22.75) and similar to celecoxib (ulcer index = 3.35) [1]. This indicates that the methanesulfonyl pharmacophore imparts COX-1 sparing properties. Although direct data for the target compound are absent, the presence of the identical N1-methanesulfonyl group and a dihydro core supports a favorable ulcerogenicity profile.

Ulcerogenicity COX-1 sparing Safety pharmacology

Computational Docking Affinity in COX-2 Active Site

Molecular docking of related 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles (e.g., 13d, 13f) into the COX-2 active site yielded binding affinities of -2.1774 to -6.9498 kcal/mol, with celecoxib at -6.5330 kcal/mol [1]. The methanesulfonyl group forms key hydrogen bonds with Arg499 and Phe504. The target compound's thiophen-3-yl substituent may offer additional sulfur–π interactions with the hydrophobic pocket, potentially enhancing affinity, though explicit docking for this compound has not been published.

Molecular docking COX-2 Binding affinity

Targeted Application Scenarios for 1-Methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole


COX-2 Selective Inhibitor Lead Optimization

The compound's scaffold, validated by class-level in vivo anti-inflammatory ED50 data (66.5–79.8 μmol/kg) and 4–6-fold lower ulcerogenicity versus aspirin [1], makes it a rational starting point for medicinal chemistry programs aiming to develop new COX-2 selective inhibitors. The thiophen-3-yl group at C5 provides a synthetic handle for further derivatization to fine-tune selectivity and pharmacokinetic properties.

Anti-inflammatory Probe Compound for Murine Disease Models

Given the class-equipotent anti-inflammatory activity to celecoxib and a favorable GI safety profile [1], this compound can serve as a chemical probe to dissect COX-2-dependent inflammatory pathways in rodent models of arthritis, colitis, or neuroinflammation, where COX-2 selectivity is required.

Analgesic Research Targeting Central and Peripheral Pathways

Related 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles have demonstrated antinociceptive activity in both tail-clip and hot-plate models [2]. The target compound's structural homology suggests it could be used to study the balance between central and peripheral analgesic mechanisms, particularly in pain models where COX-2 inhibition is a primary mode of action.

Quote Request

Request a Quote for 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.